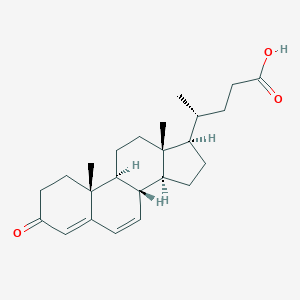

3-Oxochola-4,6-dien-24-oic Acid

Description

3-Oxochola-4,6-dien-24-oic Acid has been reported in Bos taurus and Deltocyathus magnificus with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREVIXFSUWYGRJ-IHMUCKAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415288 | |

| Record name | 3-Oxochola-4,6-dien-24-oic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxo-4,6-choladienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88179-71-9 | |

| Record name | 3-Oxochola-4,6-dien-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88179-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chola-4,6-dien-24-oic acid, 3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088179719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxochola-4,6-dien-24-oic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WV6M12MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Oxo-4,6-choladienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 3-Oxochola-4,6-dien-24-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Oxochola-4,6-dien-24-oic acid, a significant bile acid derivative. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to offer a detailed narrative on the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is grounded in authoritative scientific principles and is extensively referenced to provide a robust resource for researchers in steroid chemistry and drug development.

Introduction: The Significance of 3-Oxochola-4,6-dien-24-oic Acid

3-Oxochola-4,6-dien-24-oic acid is a bile acid derivative characterized by a C24 steroid skeleton. Its structure features a conjugated system of double bonds at the 4 and 6 positions and a ketone at the 3-position of the steroid nucleus.[1][2] This conjugated enone system is a key chromophore that dictates many of the molecule's spectroscopic properties. Bile acids and their derivatives are not only crucial for digestion but also act as signaling molecules in various metabolic pathways, making their structural verification a critical aspect of metabolic and pharmaceutical research.[3]

The precise elucidation of the structure of such molecules is paramount for understanding their biological activity, metabolism, and potential as therapeutic agents. This guide will walk through a logical and efficient workflow for confirming the identity and stereochemistry of 3-Oxochola-4,6-dien-24-oic acid, beginning with fundamental analysis and progressing to advanced spectroscopic techniques.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex spectroscopic analysis, foundational techniques provide the initial confirmation of the molecule's identity.

Molecular Formula and Mass Determination

The initial step in any structure elucidation is the unambiguous determination of the molecular formula. For 3-Oxochola-4,6-dien-24-oic acid, the expected molecular formula is C₂₄H₃₄O₃.[1][2][4]

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Table 1: Key Mass Spectrometry Data for 3-Oxochola-4,6-dien-24-oic Acid

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₄O₃ | PubChem[1] |

| Monoisotopic Mass | 370.2508 g/mol | PubChem[1] |

| Average Mass | 370.53 g/mol | Sigma-Aldrich[5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

The conjugated 4,6-diene-3-one system in the A and B rings of the steroid nucleus is a strong chromophore, making UV-Vis spectroscopy a powerful and straightforward technique for initial characterization. The extended π-system leads to a characteristic absorption maximum in the UV region. The position of this maximum is sensitive to the solvent environment but provides a key diagnostic feature.

Expected UV-Vis Absorption:

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Fragmentation Analysis

The fragmentation of bile acids in the mass spectrometer is influenced by the steroid nucleus and the side chain.[6] For 3-Oxochola-4,6-dien-24-oic acid, common fragmentation pathways would involve:

-

Loss of water (H₂O): While there are no hydroxyl groups, the acidic protons on the carbon backbone can facilitate water loss under certain ionization conditions.

-

Decarboxylation (loss of CO₂): The carboxylic acid group on the side chain can be readily lost as carbon dioxide.

-

Cleavage of the side chain: Fragmentation of the pentanoic acid side chain is a common occurrence.

-

Ring cleavages: The steroid ring system can undergo characteristic cleavages, although these are often less prominent than side-chain fragmentations.

Table 2: Observed Mass Spectrometry Fragments for 3-Oxochola-4,6-dien-24-oic Acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Loss | Source |

| 371.258 | 353.246368 | H₂O | PubChem[1] |

| 371.258 | 235.168243 | C₈H₁₄O₂ (Side chain cleavage) | PubChem[1] |

| 371.258 | 217.157501 | Further fragmentation of the ring system | PubChem[1] |

| 371.258 | 175.110550 | Further fragmentation of the ring system | PubChem[1] |

Note: The precursor ion is likely the [M+H]⁺ adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity and stereochemistry.

Due to the limited availability of detailed, published NMR data for 3-Oxochola-4,6-dien-24-oic acid, we will use the closely related analogue, (+)-4-cholesten-3-one , for which a complete dataset is available from the Biological Magnetic Resonance Bank (BMRB), to illustrate the principles of NMR-based structure elucidation. This analogue shares the key 3-oxo-4-ene functionality in the A-ring, and the general approach to spectral interpretation is directly transferable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environment. Key expected signals for 3-Oxochola-4,6-dien-24-oic acid would include:

-

Olefinic protons: Signals for the protons at C4, C6, and C7 in the downfield region (typically 5.5-7.0 ppm).

-

Methyl protons: Singlets for the angular methyl groups at C18 and C19, and a doublet for the methyl group at C21 on the side chain.

-

Methylene and methine protons: A complex series of overlapping signals in the upfield region corresponding to the steroid nucleus and the side chain.

-

Carboxylic acid proton: A broad singlet in the very downfield region (typically >10 ppm), which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:

-

Carbonyl carbon: A signal in the downfield region (around 200 ppm) for the C3 ketone.

-

Olefinic carbons: Signals for the double bond carbons at C4, C5, C6, and C7.

-

Carboxylic acid carbon: A signal around 170-180 ppm for the C24 carboxyl group.

-

Quaternary, methine, methylene, and methyl carbons: Signals in the upfield region corresponding to the rest of the carbon skeleton.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of steroids.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the connectivity of the proton spin systems within the molecule.

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of the carbon spectrum based on the assigned proton spectrum.

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems and for identifying quaternary carbons, which are not observed in the HSQC spectrum.

Illustrative Workflow for NMR-based Structure Elucidation:

The following diagram illustrates the logical workflow for using 2D NMR to elucidate the structure of a steroid like 3-Oxochola-4,6-dien-24-oic acid.

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Acquire a standard gradient-selected HSQC (gHSQC) experiment.

-

HMBC: Acquire a standard gradient-selected HMBC (gHMBC) experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 8 Hz).

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals and assign chemical shifts.

-

Assign the ¹³C NMR chemical shifts.

-

Analyze the 2D correlation spectra to build up the molecular structure piece by piece, starting from well-resolved signals and extending the connectivity throughout the molecule.

-

Conclusion

The structural elucidation of 3-Oxochola-4,6-dien-24-oic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a logical workflow, beginning with foundational mass and UV-Vis analysis to confirm the molecular formula and key chromophore, and culminating in a detailed, multi-dimensional NMR investigation to piece together the complete molecular structure. By understanding the principles behind each technique and following a structured analytical approach, researchers can confidently and accurately determine the structure of this and other complex steroidal molecules, paving the way for further biological and pharmaceutical investigation.

References

-

PubChem. (n.d.). 3-Oxochola-4,6-dien-24-oic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikidata. (n.d.). 3-oxochola-4,6-dien-24-oic acid. Retrieved from [Link]

- Honda, A., et al. (2007). Bile acid synthesis.

- Leppik, R. A. (1983). Improved synthesis of 3-keto, 4-ene-3-keto, and 4,6-diene-3-keto bile acids. Steroids, 41(4), 475-484.

-

Global Substance Registration System. (n.d.). CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO-. Retrieved from [Link]

- Clayton, P. T. (2017). Disorders of bile acid synthesis. Journal of inherited metabolic disease, 40(2), 141-155.

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 3-oxo bile acids selected products in the biomedical research and testing their FT-IR spectroscopy. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Biological Magnetic Resonance Bank. (n.d.). (+)-4-cholesten-3-one. Retrieved from [Link]

- Duddeck, H., Dietrich, W., & Tóth, G. (2005). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. US3112305A - 6-methylene-3-oxo-delta4-steroids and process for their preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: Showing NP-Card for Cholesta-4,6-dien-3-one (NP0086966) [np-mrd.org]

- 5. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Oxygenation of 3-oxo-4-ene-steroids in high yields after 3-imine-formation - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of 3-Oxochola-4,6-dien-24-oic acid

An In-Depth Technical Guide to the Natural Occurrence of 3-Oxochola-4,6-dien-24-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxochola-4,6-dien-24-oic acid is a naturally occurring bile acid derivative that has garnered increasing interest within the scientific community. Initially identified as a human metabolite, its presence has been linked to specific physiological and pathological states, particularly in the context of hepatobiliary diseases. This technical guide provides a comprehensive overview of the current knowledge surrounding 3-Oxochola-4,6-dien-24-oic acid, with a focus on its natural occurrence, biosynthetic pathways, analytical methodologies, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the therapeutic and diagnostic potential of this unique steroid.

Introduction

3-Oxochola-4,6-dien-24-oic acid is a C24 bile acid characterized by a 3-oxo group and conjugated double bonds at the 4th and 6th positions of the steroid nucleus.[1] Its structure, a derivative of cholic acid, suggests a role in the complex network of bile acid metabolism and signaling. While not one of the primary or secondary bile acids, its detection in various biological systems points towards specific enzymatic pathways responsible for its formation and potential functional roles that are yet to be fully elucidated. This guide aims to consolidate the existing literature and provide a scientifically grounded framework for future investigations into this intriguing molecule.

Natural Occurrence

The presence of 3-Oxochola-4,6-dien-24-oic acid has been documented in a range of biological systems, from microorganisms to humans and marine invertebrates.

In Humans

In humans, 3-Oxochola-4,6-dien-24-oic acid is recognized as an endogenous metabolite.[1][2] It has been identified in several tissues, including the gall bladder, intestine, kidney, and liver.[1] Its presence is particularly notable in the urine of patients with hepatobiliary diseases, suggesting a link between its metabolism and liver function.[2][3] Furthermore, it is considered a fetal bile acid. While normally present in the human fetus, elevated levels can persist in neonates and children with severe cholestatic liver disease due to inborn errors of metabolism, specifically affecting the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1).[4] In adults, plasma levels of this bile acid have been shown to correlate with the severity of liver cirrhosis.[4]

In Other Animals

The compound has also been reported in Bos taurus (cattle).[1]

In Marine Organisms

Beyond mammals, 3-Oxochola-4,6-dien-24-oic acid has been identified in the coral Deltocyathus magnificus.[1] The presence of this and related bile acid derivatives in marine invertebrates suggests a potentially broader ecological role and diverse biosynthetic capabilities in these organisms.

| Organism/System | Location/Context of Occurrence | Reference(s) |

| Homo sapiens (Human) | Gall bladder, intestine, kidney, liver | [1] |

| Urine of patients with hepatobiliary disease | [2][3] | |

| Plasma of neonates with cholestatic liver disease | [4] | |

| Plasma of adults with severe liver cirrhosis | [4] | |

| Bos taurus (Cattle) | Reported presence | [1] |

| Deltocyathus magnificus (Coral) | Reported presence | [1] |

Biosynthesis

The formation of 3-Oxochola-4,6-dien-24-oic acid is intricately linked to the microbial metabolism of primary bile acids in the gut. The pathway is believed to originate from cholic acid, a primary bile acid synthesized in the liver from cholesterol.

Proposed Biosynthetic Pathway

The initial steps involve the conversion of cholic acid to a 3-oxo-Δ4 intermediate, a process known to be carried out by certain gut bacteria, particularly from the Firmicutes phylum. This transformation is a key part of the 7α-dehydroxylation pathway. The subsequent formation of the 4,6-diene structure is thought to occur via dehydration of a 7-hydroxy-3-oxo-4-cholenoic acid intermediate. Evidence suggests that this dehydration can be catalyzed by a specific 7α-hydroxysteroid dehydratase.

Step 1: Oxidation and Isomerization The pathway begins with the conversion of a primary bile acid like cholic acid. This involves the oxidation of the 3α-hydroxyl group to a 3-oxo group and the isomerization of the A/B ring junction, leading to the formation of a 3-oxo-Δ4 intermediate. This reaction is catalyzed by microbial enzymes.

Step 2: Dehydration The crucial step in the formation of the 4,6-diene structure is the dehydration of a 7α-hydroxy-3-oxo-4-cholenoic acid intermediate. This elimination of a water molecule from the 7th position introduces the second double bond at the 6th position. This reaction is catalyzed by a 7α-hydroxysteroid dehydratase, an enzyme identified in some bile acid-metabolizing bacteria.[5] It is also worth noting that 7α-hydroxy-3-oxo-4-cholestenoic acid is known to be unstable and can dehydrate to form 3-oxo-cholesta-4,6-dienoic acid during analytical workup, suggesting that spontaneous dehydration might also occur under certain conditions.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Oxochola-4,6-dien-24-oic acid is provided below.

| Property | Value | Source |

| Molecular Formula | C24H34O3 | [1] |

| Molecular Weight | 370.5 g/mol | [1] |

| Physical Description | Solid | [1] |

| XLogP3 | 5.2 | [1] |

| Monoisotopic Mass | 370.25079494 Da | [1] |

Analytical Methodologies

The accurate detection and quantification of 3-Oxochola-4,6-dien-24-oic acid in biological matrices are crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

Experimental Protocol: Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of 3-Oxochola-4,6-dien-24-oic acid in plasma or serum. Optimization may be required for different sample types and instrument configurations.

1. Sample Preparation and Extraction: a. To 100 µL of plasma or serum in a clean microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog of a related bile acid). b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube. f. Dry the supernatant under a gentle stream of nitrogen at 30°C.

2. Derivatization (Optional but can improve chromatographic properties): a. Reconstitute the dried extract in 50 µL of a derivatization agent (e.g., a solution of picolinoyl chloride in acetonitrile) to enhance ionization efficiency. b. Incubate at 60°C for 30 minutes. c. Dry the sample again under nitrogen.

3. Sample Reconstitution: a. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). b. Vortex briefly and transfer to an autosampler vial.

4. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid. iv. Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry: i. Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Specific precursor-to-product ion transitions for 3-Oxochola-4,6-dien-24-oic acid and the internal standard need to be determined by direct infusion of standards.

5. Data Analysis: a. Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a certified reference standard.

Biological Significance and Pharmacological Potential

The biological role of 3-Oxochola-4,6-dien-24-oic acid is an active area of investigation. Its established association with liver disease provides a strong starting point for understanding its significance.

Biomarker of Liver Disease

As previously mentioned, elevated levels of 3-Oxochola-4,6-dien-24-oic acid are observed in patients with various hepatobiliary disorders.[2][3] This suggests that its formation is increased or its further metabolism is impaired in the context of liver dysfunction. Its strong correlation with the severity of liver cirrhosis makes it a potential biomarker for disease progression.[4]

Potential as a Signaling Molecule

Bile acids are not merely digestive aids; they are also important signaling molecules that activate nuclear receptors such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Liver X Receptor (LXR).[7][8][9] These receptors play crucial roles in regulating lipid, glucose, and energy homeostasis.

Given its structure as a bile acid derivative, it is plausible that 3-Oxochola-4,6-dien-24-oic acid could interact with these receptors. The unique 4,6-diene structure may confer specific binding affinities and functional activities (agonist or antagonist) that differ from those of more common bile acids. Further research is warranted to investigate the interaction of this compound with these and other cellular targets. Such studies could reveal novel therapeutic avenues for metabolic diseases.

Conclusion

3-Oxochola-4,6-dien-24-oic acid is a naturally occurring bile acid derivative with a distinct chemical structure and an emerging biological profile. Its presence in diverse organisms and its association with human liver disease underscore the need for a deeper understanding of its metabolic pathways and physiological functions. The analytical methods outlined in this guide provide a robust platform for its quantification in biological systems. Future research focused on elucidating its biosynthetic enzymes, its interactions with cellular receptors, and its broader pharmacological activities will be crucial in unlocking its full potential as a diagnostic biomarker and a lead compound for drug discovery.

References

-

Congenital bile acid synthesis defect 6 | Human diseases - UniProt. (n.d.). Retrieved February 26, 2026, from [Link]

-

Bioconversion of 3 -hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - Semantic Scholar. (n.d.). Retrieved February 26, 2026, from [Link]

-

3-Oxochola-4,6-dien-24-oic Acid | C24H34O3 | CID 5283992 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

Conversion of 3b-hydroxy-5-ene acids to their 3-oxo-4-ene analogues by... - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]

-

Stereochemistry of the Enzymatic Conversion of a Δ 4 ‐3‐Oxosteroid into a 3‐Oxo‐5β‐Steroid - European Journal of Biochemistry - Wiley Online Library. (n.d.). Retrieved February 26, 2026, from [Link]

-

12alpha-Hydroxy-3-oxochola-4,6-dien-24-oic Acid | C24H34O4 | CID 166839 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis - PubMed. (2021, April 15). Retrieved February 26, 2026, from [Link]

-

7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - MDPI. (2023, January 9). Retrieved February 26, 2026, from [Link]

-

Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC. (2021, February 10). Retrieved February 26, 2026, from [Link]

-

Activation of Liver X Receptors and Peroxisome Proliferator-Activated Receptors by Lipid Extracts of Brown Seaweeds: A Potential Application in Alzheimer's Disease? - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

Navigating cholestasis: identifying inborn errors of bile acid metabolism for precision diagnosis - PMC. (2024, April 5). Retrieved February 26, 2026, from [Link]

-

Glucose-6-Phosphate Dehydrogenase Deficiency and Neonatal Hyperbilirubinemia: Insights on Pathophysiology, Diagnosis, and Gene Variants in Disease Heterogeneity - PMC. (2022, May 24). Retrieved February 26, 2026, from [Link]

-

Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - MDPI. (2021, December 20). Retrieved February 26, 2026, from [Link]

-

Anti-tumor activity of a 3-oxo derivative of oleanolic acid | Request PDF. (n.d.). Retrieved February 26, 2026, from [Link]

-

Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice. (n.d.). Retrieved February 26, 2026, from [Link]

-

20-Hydroxy-3-Oxolupan-28-Oic Acid, a Minor Component From Mahonia bealei (Fort.) Carr. Leaves Alleviates Lipopolysaccharide-Induced Inflammatory in Murine Macrophages - Frontiers. (2021, June 17). Retrieved February 26, 2026, from [Link]

-

The role of pregnane X receptor (PXR) in substance metabolism - Frontiers. (n.d.). Retrieved February 26, 2026, from [Link]

-

Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

Effects of Bile Acids and the Bile Acid Receptor FXR Agonist on the Respiratory Rhythm in the In Vitro Brainstem Medulla Slice of Neonatal Sprague-Dawley Rats - PMC. (2014, November 18). Retrieved February 26, 2026, from [Link]

-

3β-Isoobeticholic acid efficiently activates the farnesoid X receptor (FXR) due to its epimerization to 3α-epimer by hepatic metabolism - PubMed. (2020, September 15). Retrieved February 26, 2026, from [Link]

-

7β-Hydroxysteroid dehydratase Hsh3 eliminates the 7-hydroxy group of the bile salt ursodeoxycholate during degradation by Sphingobium sp. strain Chol11 and other Sphingomonadaceae - PMC. (n.d.). Retrieved February 26, 2026, from [Link]

-

An unexplored pathway for degradation of cholate requires a 7α-hydroxysteroid dehydratase and contributes to a broad metabolic repertoire for the utilization of bile salts in Novosphingobium sp. strain Chol11 - PubMed. (2016, December 15). Retrieved February 26, 2026, from [Link]

-

Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11 - MDPI. (2021, October 14). Retrieved February 26, 2026, from [Link]

-

Androgen Metabolism in Prostate Cancer - ACCEPTED MANUSCRIPT - Oxford University Press. (2026, February 25). Retrieved February 26, 2026, from [Link]

-

Glucose-6-phosphate dehydrogenase deficiency - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

-

(PDF) 7β-Hydroxysteroid dehydratase Hsh3 eliminates the 7-hydroxy group of the bile salt ursodeoxycholate during degradation by Sphingobium sp. strain Chol11 and other Sphingomonadaceae. (2025, August 6). Retrieved February 26, 2026, from [Link]

Sources

- 1. 3-Oxochola-4,6-dien-24-oic Acid | C24H34O3 | CID 5283992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An unexplored pathway for degradation of cholate requires a 7α-hydroxysteroid dehydratase and contributes to a broad metabolic repertoire for the utilization of bile salts in Novosphingobium sp. strain Chol11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7α-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 9. content-assets.jci.org [content-assets.jci.org]

An In-depth Technical Guide to 3-Oxochola-4,6-dien-24-oic Acid: From Nomenclature to Clinical Significance

This technical guide provides a comprehensive overview of 3-Oxochola-4,6-dien-24-oic acid, a significant endogenous metabolite. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, biological role, and clinical relevance, with a particular focus on its association with liver pathophysiology. Furthermore, it outlines detailed methodologies for its analysis in biological matrices, ensuring scientific integrity and practical applicability.

Chemical Identity and Nomenclature

3-Oxochola-4,6-dien-24-oic acid is a C24 bile acid and a 3-oxo-Delta(4)-steroid.[1] Its unique structure, featuring a ketone group at the C-3 position and conjugated double bonds at C-4 and C-6 of the steroid nucleus, is fundamental to its chemical properties and biological activity.

Synonyms and Identifiers

A thorough understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and unambiguous communication in research.

| Identifier Type | Identifier | Source |

| IUPAC Name | (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | PubChem[1] |

| CAS Number | 88179-71-9 | PubChem[1], Sigma-Aldrich[2] |

| Common Synonyms | 3-Oxo-4,6-choladienoic acid | PubChem[1] |

| (20S)-3-oxochola-4,6-dien-24-oic acid | Sigma-Aldrich | |

| 3-Oxo-4,6-choladienoate | PubChem[1] | |

| 3-oxochol-4,6-dienoate | PubChem | |

| PubChem CID | 5283992 | PubChem[1] |

| ChEBI ID | CHEBI:88112 | PubChem[1] |

| Molecular Formula | C24H34O3 | PubChem[1] |

| Molecular Weight | 370.53 g/mol | Sigma-Aldrich[2] |

Chemical Structure

The chemical structure of 3-Oxochola-4,6-dien-24-oic acid is depicted below.

Caption: Chemical structure of 3-Oxochola-4,6-dien-24-oic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Oxochola-4,6-dien-24-oic acid is presented below. These properties are essential for designing analytical methods, understanding its behavior in biological systems, and for its synthesis and handling.

| Property | Value | Source |

| Molecular Formula | C24H34O3 | PubChem[1] |

| Average Mass | 370.533 g/mol | PubChem |

| Monoisotopic Mass | 370.2508 Da | PubChemLite[3] |

| Physical Description | Solid, White to light yellow | MedChemExpress[4], Sigma-Aldrich[2] |

| XLogP3 | 5.2 | PubChem[1] |

| Storage Temperature | 4°C | Sigma-Aldrich[2] |

Biological Significance and Clinical Relevance

3-Oxochola-4,6-dien-24-oic acid is an endogenous human metabolite found in various tissues, including the gall bladder, intestine, kidney, and liver.[1] It is primarily located in the extracellular space.[1] Its clinical significance is most pronounced in the context of liver disease.

Role in Liver Disease

Elevated levels of 3-Oxochola-4,6-dien-24-oic acid, along with a related fetal bile acid, 7α-hydroxy-3-oxochol-4-en-24-oic acid, are observed in neonates and children with severe cholestatic liver disease.[5] This is often due to an inborn error of metabolism affecting the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1).[5][6]

Recent research has demonstrated a strong correlation between plasma concentrations of 3-Oxochola-4,6-dien-24-oic acid and the severity of liver cirrhosis in adults, as measured by the Child-Pugh and MELD scores.[5][6] This suggests that deteriorating AKR1D1 activity and the subsequent accumulation of this fetal bile acid are indicative of advancing liver disease.[5][6] Consequently, urinary and plasma levels of 3-Oxochola-4,6-dien-24-oic acid are being investigated as potential biomarkers for a poor prognosis in patients with hepatobiliary diseases.[4][7]

The accumulation of this and other 3-oxo-Δ4 bile acids is thought to contribute to the pathophysiology of cholestatic liver injury, although the precise mechanisms are still under investigation.

Caption: Simplified schematic of the proposed role of impaired AKR1D1 activity in liver disease.

Analytical Methodologies

Accurate and sensitive quantification of 3-Oxochola-4,6-dien-24-oic acid in biological samples like plasma and urine is critical for its validation as a clinical biomarker. Mass spectrometry-based methods are the gold standard for this purpose.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.

Protocol for Extraction from Plasma/Urine:

-

Sample Collection: Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma. Collect urine samples and store at -80°C until analysis.

-

Internal Standard Addition: Spike a known amount of an isotopically labeled internal standard (e.g., 3-Oxochola-4,6-dien-24-oic acid-¹³C₃) into the sample to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Protein Precipitation (for plasma): Add a three-fold volume of ice-cold acetonitrile to the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for quantifying low levels of 3-Oxochola-4,6-dien-24-oic acid in complex biological matrices.

Illustrative LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to separate the analyte from other components.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Column Temperature: Maintained at around 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure high selectivity and accurate quantification.

-

Example Transition for 3-Oxochola-4,6-dien-24-oic acid: m/z 369.2 -> [fragment ion]

-

Example Transition for Internal Standard: m/z 372.2 -> [fragment ion]

-

-

Caption: General workflow for the quantification of 3-Oxochola-4,6-dien-24-oic acid.

Synthesis and Availability

For research purposes, 3-Oxochola-4,6-dien-24-oic acid is commercially available from several chemical suppliers.[2][4][8] Its chemical synthesis has also been described in the literature, often as part of studies investigating its biological role.[5] The synthesis typically involves the modification of more common bile acids through a series of oxidation and dehydration reactions.

Conclusion

3-Oxochola-4,6-dien-24-oic acid has emerged from being a relatively obscure human metabolite to a potentially valuable biomarker for assessing the severity of liver disease. Its unique chemical structure and its link to a specific metabolic pathway that is perturbed in liver pathology underscore its importance in clinical and translational research. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, which is essential for further elucidating its role in health and disease and for its potential application in diagnostic and prognostic settings. As research in the field of metabolomics and liver diseases progresses, a deeper understanding of the biological functions and regulatory mechanisms of 3-Oxochola-4,6-dien-24-oic acid is anticipated.

References

-

PubChem. 3-Oxochola-4,6-dien-24-oic Acid. National Center for Biotechnology Information. [Link]

-

Mocan, T., Kang, D. W., Molloy, B. J., et al. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. Scientific Reports, 11(1), 8298. [Link]

-

ResearchGate. (2021). Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis. [Link]

-

Kimura, A., et al. (1998). Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis. Journal of Hepatology, 28(2), 270-279. [Link]

-

PubChemLite. 3-oxochola-4,6-dien-24-oic acid (C24H34O3). [Link]

Sources

- 1. 3-Oxochola-4,6-dien-24-oic Acid | C24H34O3 | CID 5283992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxo-4,6-choladien-24-oic acid | 88179-71-9 [sigmaaldrich.com]

- 3. PubChemLite - 3-oxochola-4,6-dien-24-oic acid (C24H34O3) [pubchemlite.lcsb.uni.lu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Plasma fetal bile acids 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxachola-4,6-dien-24-oic acid indicate severity of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Oxo-4,6-choladien-24-oic Acid | LGC Standards [lgcstandards.com]

Methodological & Application

Strategic Analysis & Protocol: 3-Oxochola-4,6-dien-24-oic Acid

[1][2]

Executive Summary

3-Oxochola-4,6-dien-24-oic acid (CAS: 88179-71-9), often referred to as

This Application Note provides a definitive guide for researchers to leverage this unique structural feature for high-sensitivity detection (

Chemical Profile & Procurement Strategy

Molecular Identity[2]

-

IUPAC Name: (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid[1][2]

-

Common Synonyms: 3-Oxo-4,6-choladienoic acid;

-ketolithocholic acid.[1][2] -

Molecular Formula:

[1][2][3] -

Key Structural Feature: Cross-conjugated dienone system (C3 ketone, C4=C5, C6=C7).[1][2]

Strategic Procurement Guide

When purchasing this standard for GMP or GLP analysis, "purity" is not a single metric. You must evaluate the Certificate of Analysis (CoA) against the specific interference risks of bile acid synthesis.[2]

| Specification | Critical Requirement | Rationale |

| Purity (HPLC) | Critical to distinguish from the mono-ene impurity (3-oxo-4-cholen-24-oic acid).[1][2] | |

| Isotopic Labeling | Consider | Essential for LC-MS/MS quantification in biological matrices to correct for ionization suppression.[1][2] |

| Counter-Ion | Free Acid form | Ensure you are not buying the methyl ester or sodium salt unless specifically required for the method.[1][2] |

| Storage | -20°C, Dark, Inert Gas | Crucial: The conjugated diene system is photo-labile and prone to oxidation.[1][2] Standard vials must be amber.[1][2] |

Recommended Suppliers:

Application Note: The "Red-Shift" Detection Advantage

The UV-Vis Physics

Standard bile acids (UDCA, CDCA) lack conjugation and must be detected at non-specific wavelengths (200-210 nm) or via Refractive Index (RI) / Charged Aerosol Detection (CAD).[1][2]

However, 3-Oxochola-4,6-dien-24-oic acid contains an extended

-

Extended conjugation (+ double bond at C6): +30-40 nm shift.

Strategic Insight: By setting your HPLC UV detector to 284 nm , you effectively "blind" the instrument to the massive excess of UDCA/CDCA matrix, allowing for highly selective quantification of this specific impurity without derivatization.[1][2]

Workflow Visualization

The following diagram illustrates the origin of this impurity and the analytical decision tree.

Figure 1: Origin of 3-Oxochola-4,6-dien-24-oic acid in bile acid synthesis and analytical selection strategy.

Detailed Protocol: Chromatographic Quantification

Standard Preparation (Critical Steps)

Safety: Handle in a fume hood. The compound is a potent bioactive steroid.[1][2] Light Sensitivity: Perform all steps under yellow light or using amber glassware.

-

Stock Solution (1.0 mg/mL):

-

Working Standard (50 µg/mL):

-

Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B mixture (50:50).

-

-

Storage: Stock solutions are stable for 1 month at -20°C. Discard working standards after 24 hours.

HPLC-UV Method (Process Impurity)

This method utilizes the unique UV absorption to separate the target from the saturated bile acid matrix.[2]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

mm, 3.5 µm.[1][2] -

Mobile Phase A: 0.1% Formic Acid in Water (keeps the carboxylic acid protonated, improving peak shape).[1][2]

-

Gradient:

-

Temperature: 30°C.

-

Retention Time: Expect elution around 10-12 minutes, significantly later than polar conjugated bile acids.[1][2]

LC-MS/MS Method (Trace Analysis/Biological Matrix)

For biological samples (plasma/urine) or trace impurity analysis (<0.05%).[1][2]

Data Analysis & Troubleshooting

Interpretation of Results

-

Peak Identification: The peak at 284 nm must align with the standard retention time. If analyzing UDCA API, the main UDCA peak will likely be invisible or a small baseline disturbance at this wavelength.[1][2]

-

Linearity: The method should be linear from 0.5 µg/mL to 50 µg/mL (

).

Common Issues

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions or ionization state.[1][2] | Ensure Mobile Phase A pH is < 3.0 (use Formic Acid).[1][2] |

| Signal Degradation | Photodegradation of standard.[1][2] | Prepare fresh standards in amber glass; minimize bench time. |

| Ghost Peaks | Carryover. | The molecule is lipophilic.[1][2] Add a needle wash step with 100% Isopropanol or Methanol.[1][2] |

References

-

Kimura, A., et al. (1998).[1][2] "Urinary 7alpha-hydroxy-3-oxochol-4-en-24-oic and 3-oxochola-4,6-dien-24-oic acids in infants with cholestasis." Journal of Hepatology, 28(2), 270-279.[1][2] Link

-

European Pharmacopoeia (Ph.[1][2] Eur.) . "Ursodeoxycholic Acid Monograph: Impurity Profiling." (General reference for bile acid impurity limits).

-

Toronto Research Chemicals . "3-Oxo-4,6-choladien-24-oic Acid Product Sheet." Link[1][2]

-

PubChem . "3-Oxochola-4,6-dien-24-oic acid Compound Summary."[1][2][3] National Library of Medicine.[1][2] Link[1][2]

Troubleshooting & Optimization

improving peak resolution for 3-Oxochola-4,6-dien-24-oic acid chromatography

Topic: 3-Oxochola-4,6-dien-24-oic Acid Peak Resolution

Status: Operational Ticket ID: RES-3OXO-46D Analyst Level: Senior Application Scientist

Executive Summary

This guide addresses the specific chromatographic challenges of 3-Oxochola-4,6-dien-24-oic acid (often found as a degradation product or impurity in Cholic Acid and Chenodeoxycholic Acid API synthesis).

Unlike saturated bile acids, this molecule possesses two distinct structural features that dictate its separation physics:

-

The Conjugated System: A 4,6-diene-3-one moiety (extended conjugation).

-

The Acidic Tail: A C24 carboxylic acid group (pKa ~4.5–5.0).

Poor resolution usually stems from a failure to address the ionization of the tail (causing tailing) or a failure to leverage the selectivity of the diene system (causing co-elution).

Module 1: Critical Resolution Parameters (The "Why")

1. Stationary Phase Selectivity: The

-Electron Advantage

-

The Problem: Standard C18 columns separate primarily based on hydrophobicity. Since 3-Oxochola-4,6-dien-24-oic acid is structurally similar to its parent bile acids, hydrophobic discrimination alone often yields poor resolution (

). -

The Solution: Utilize Phenyl-Hexyl or Biphenyl phases.

-

Mechanism: The 4,6-diene system in your analyte is electron-rich. Phenyl phases engage in

interactions with this conjugated system, providing a secondary retention mechanism that saturated bile acids (like Cholic Acid) cannot participate in. This drastically increases the selectivity factor (

2. Mobile Phase pH: Suppressing Silanol Interactions

-

The Problem: The C24 carboxylic acid moiety will ionize at neutral pH. An ionized analyte (

) interacts strongly with residual positively charged silanols on the silica surface, leading to severe peak tailing and loss of resolution. -

The Solution: Maintain mobile phase pH at 2.5 – 3.0 .

-

Mechanism: At pH 2.5 (2 units below pKa), the carboxylic acid is protonated (

, neutral). This increases hydrophobic retention and eliminates ionic dragging, sharpening the peak.

Module 2: Detection Optimization (The "Invisible" Resolution)

Question: "I cannot separate the impurity from the main Cholic Acid peak." Answer: You may not need to physically separate them if you optimize detection.

Saturated bile acids (Cholic, Deoxycholic) have negligible UV absorbance above 210 nm. However, the 4,6-diene-3-one chromophore in your analyte shifts the

| Analyte Type | Chromophore | Recommended Detection | |

| Parent (e.g., Cholic Acid) | None (Saturated) | < 200 nm | RI, ELSD, or CAD |

| Impurity (3-Oxochola...) | 4,6-diene-3-one | 280 – 290 nm | UV / DAD |

Strategy: By setting your UV detector to 285 nm , the parent bile acid becomes transparent. You achieve "spectral resolution" even if the peaks physically co-elute.

Module 3: Troubleshooting & Protocols

Workflow: Method Development Logic

Caption: Logical decision tree for isolating 3-Oxochola-4,6-dien-24-oic acid from matrix components.

Protocol: Phosphate Buffer Preparation (pH 2.5)

Use this to ensure reproducible peak shape.

-

Weigh: 1.36 g of Potassium Dihydrogen Phosphate (

) into a 1L volumetric flask. -

Dissolve: Add 900 mL of HPLC-grade water. Stir until dissolved.

-

Adjust: Titrate with Ortho-phosphoric acid (85%) dropwise until pH reaches exactly 2.50 .

-

Filter: Pass through a 0.22 µm nylon filter.

-

Mix: Use as Mobile Phase A. (Standard Mobile Phase B: Acetonitrile).

Module 4: Frequently Asked Questions (FAQs)

Q1: My peak is splitting. Is the column dead?

-

Diagnosis: Likely not.[1] Split peaks for this molecule often indicate "solvent mismatch."

-

Fix: If your sample is dissolved in 100% Methanol but your starting gradient is 90% Water, the analyte precipitates momentarily at the column head. Dissolve your sample in the starting mobile phase (e.g., 50:50 Buffer:ACN).

Q2: I see a ghost peak in the next run.

-

Diagnosis: 3-Oxochola-4,6-dien-24-oic acid is highly hydrophobic. It may retain on the column if the gradient flush is insufficient.

-

Fix: Ensure your gradient ends with a high organic wash (95% ACN) held for at least 5 column volumes before re-equilibrating.

Q3: Can I use Formic Acid instead of Phosphate Buffer?

-

Answer: Yes, for LC-MS applications (0.1% Formic Acid). However, for LC-UV, Phosphate buffers generally provide sharper peak shapes for carboxylic acids due to higher buffering capacity at pH 2.5.

References

-

SIELC Technologies. (2024).[2] HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid).[2][3] Retrieved from

-

Sheng, Z., et al. (2018).[4] A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. Acta Chromatographica. Retrieved from

-

Tserng, K. Y. (1978).[5] A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite. Journal of Lipid Research, 19(4), 501-4. Retrieved from

-

Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

-

Cambridge Isotope Laboratories. 3-Oxochola-4,6-dien-24-oic acid Product Page. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

- 3. scilit.com [scilit.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A convenient synthesis of 3-keto bile acids by selective oxidation of bile acids with silver carbonate-Celite - PubMed [pubmed.ncbi.nlm.nih.gov]

Bile Acid Assays: A Technical Support Guide to Ensuring Data Integrity

Welcome to the technical support center for bile acid assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bile acid quantification and ensure the generation of high-quality, reproducible data. Bile acids, once viewed solely as digestive surfactants, are now recognized as crucial signaling molecules in a multitude of physiological processes, making their accurate measurement paramount in diverse research fields from hepatology to metabolic disease and microbiome studies.[1][2]

This resource is structured to provide both foundational knowledge through frequently asked questions and in-depth troubleshooting guidance for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for ensuring quality in my bile acid assay?

A1: The foundation of a reliable bile acid assay is built on meticulous pre-analytical procedures. Proper sample handling and storage are non-negotiable. Blood samples, the most common matrix, should be collected using appropriate anticoagulants like heparin or citrate, and care should be taken to avoid hemolysis and lipemia.[3] After collection, samples should be processed promptly, and if not analyzed immediately, stored at -80°C to prevent degradation of bile acids.[1][3] Equally important is the use of high-purity reagents and accurately calibrated standards.[1][4]

Q2: How do I choose between an enzymatic assay and an LC-MS/MS-based method?

A2: The choice of assay depends on your specific research question.

-

Enzymatic assays are cost-effective and straightforward, providing a measure of total bile acids.[1] They are suitable for routine clinical screening or when a general overview of bile acid levels is sufficient.[1][2] However, their major limitation is the inability to differentiate between individual bile acid species.[1] Furthermore, enzymatic methods can underestimate total bile acid concentrations in samples with atypical bile acid profiles, as the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme exhibits different reactivity with various bile acids.[5][6]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for comprehensive bile acid analysis.[7][8] It allows for the simultaneous quantification of individual free and conjugated bile acids, providing a detailed profile.[7] This level of detail is crucial for in-depth metabolic studies and biomarker discovery. While more complex and expensive, the specificity and sensitivity of LC-MS/MS are unparalleled.[8]

Q3: What are Quality Control (QC) samples and how should I use them?

A3: QC samples are materials with known concentrations of bile acids that are run alongside your experimental samples to monitor the performance and precision of the assay.[9][10] They are essential for validating each experimental run. Typically, you should use at least two to three levels of QC samples: a low, medium, and high concentration, spanning the expected range of your study samples.[11] These can be commercially prepared lyophilized human serum controls or in-house prepared pools from a relevant matrix.[7][12] The results from your QC samples should fall within pre-defined acceptance criteria (e.g., within ±15-20% of the nominal value) for the run to be considered valid.[11][13]

Q4: What is a calibration curve, and why is it important?

A4: A calibration curve is a plot of the analytical signal (e.g., absorbance, fluorescence, or peak area) versus the known concentrations of a series of prepared standards.[1] This curve is used to determine the concentration of bile acids in your unknown samples. A well-constructed calibration curve is fundamental to accurate quantification. For most assays, a linear regression model is used, and a good curve should have a coefficient of determination (r²) of ≥0.99.[7][13][14] It is crucial to prepare fresh calibration standards for each assay run to account for any potential degradation of stock solutions.[3][11]

Assay Validation and Performance Monitoring

A robust bile acid assay is a self-validating system. Before analyzing precious experimental samples, it is imperative to validate the assay's performance characteristics. The following table summarizes key validation parameters and their typical acceptance criteria.

| Parameter | Description | Typical Acceptance Criteria | Source(s) |

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | Coefficient of determination (r²) ≥ 0.99 | [7][13] |

| Precision | The closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. | Intra-assay: Coefficient of Variation (CV) ≤ 15%Inter-assay: CV ≤ 15% | [13][15] |

| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking a known amount of analyte into the matrix. | 85-115% of the nominal value (wider ranges may be acceptable for complex matrices) | [7][13][14] |

| Sensitivity (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Precision (CV) ≤ 20% and Accuracy within 80-120% | [11][13] |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from endogenous substances. | [8][14] |

Troubleshooting Guide

This section addresses specific issues that may arise during your bile acid assays, providing potential causes and actionable solutions.

Issue 1: Poor Linearity in the Calibration Curve (r² < 0.99)

-

Potential Cause 1: Inaccurate Standard Preparation. Pipetting errors or incorrect dilutions of the stock solutions can lead to non-linear responses.

-

Potential Cause 2: Reagent Degradation. Bile acid standards, especially when in solution, can degrade over time, even when stored correctly.

-

Potential Cause 3: Detector Saturation (High-end of the curve). At very high concentrations, the instrument's detector may become saturated, leading to a flattening of the curve.

-

Solution: Extend the dilution series of your standards to include lower concentrations and narrow the range of your curve. If your samples have very high bile acid levels, they should be diluted to fall within the linear range of the assay.[16]

-

Issue 2: High Variability in QC Samples (CV > 15%)

-

Potential Cause 1: Inconsistent Sample Processing. Variations in extraction efficiency, incubation times, or temperature can introduce variability.

-

Solution: Standardize your workflow. Use a consistent protocol for all samples and QCs. Ensure uniform incubation times and temperatures for all wells on a microplate. Automation can help minimize operator-dependent variability.[16]

-

-

Potential Cause 2: Matrix Effects (LC-MS/MS). Components in the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of bile acids, leading to inconsistent results.[8]

-

Solution: Incorporate isotopically labeled internal standards for each bile acid analyte.[4][8] These standards co-elute with the target analyte and experience the same matrix effects, allowing for accurate correction. A thorough sample clean-up procedure, such as solid-phase extraction (SPE), can also mitigate matrix effects.

-

-

Potential Cause 3: Instrument Instability. Fluctuations in the instrument's performance (e.g., detector sensitivity, temperature) can lead to increased variability.

-

Solution: Perform regular instrument maintenance and calibration as per the manufacturer's recommendations. Monitor system suitability parameters throughout the run.

-

Issue 3: Low Recovery of Bile Acids

-

Potential Cause 1: Inefficient Extraction. The method used to extract bile acids from the sample matrix may not be optimal, leading to loss of analyte.

-

Solution: Optimize your extraction protocol. For LC-MS/MS, a simple protein precipitation with acetonitrile is often used, but for complex matrices, a more rigorous method like SPE may be necessary.[15] For enzymatic assays, ensure the sample is properly prepared according to the kit's instructions.

-

-

Potential Cause 2: Bile Acid Binding. Bile acids can bind to proteins in the sample or to the walls of plasticware.

-

Solution: Use low-protein-binding tubes and pipette tips. Ensure that the extraction solvent is effective at disrupting protein-bile acid interactions.

-

Issue 4: Unexpected or Inconsistent Results

-

Potential Cause 1: Sample Contamination or Interference.

-

Hemolysis: The release of hemoglobin can interfere with colorimetric and fluorometric assays and can also indicate improper sample handling.[17] Visually inspect samples for a reddish tinge.

-

Lipemia: High levels of lipids can cause turbidity, which interferes with optical measurements.[17]

-

Bilirubin (Icterus): High bilirubin can interfere with certain chemical reactions and has its own spectral properties.[17]

-

Solution: Whenever possible, collect fresh samples, especially from fasting subjects, to minimize lipemia.[18] Centrifuge samples properly to remove any particulate matter. If interference is suspected, it may be necessary to perform a sample clean-up step or use a different analytical method that is less susceptible to these interferences (e.g., LC-MS/MS).[8]

-

-

Potential Cause 2: Reagent Carryover. In automated systems, residual reagents from a previous assay can be carried over into the bile acid assay, causing falsely elevated results.[19]

-

Solution: Implement rigorous wash steps between different assays on automated platforms. If carryover is suspected, run blank samples after a high-concentration sample or a potentially interfering assay to confirm that the system is clean.[19]

-

Experimental Workflows and Decision Making

Visualizing the quality control process can aid in its implementation. The following diagrams illustrate a standard workflow for a bile acid assay run and a decision tree for troubleshooting out-of-range QC results.

Caption: A typical workflow for a bile acid assay run.

Caption: A decision tree for troubleshooting out-of-range QC results.

References

-

Australian Scientific Enterprise. Bile Acids Quality Controls. [Link]

-

Pagliarulo, V., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. MDPI. [Link]

-

Pagliarulo, V., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC. [Link]

-

Specialized Laboratory Testing. Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. [Link]

-

Wang, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC‐MS/MS. PMC. [Link]

-

Biorex Diagnostics. Bile Acid. [Link]

-

Fortress Diagnostics. Bile Acid - Controls & Calibrators. [Link]

-

Cell Biolabs, Inc. Total Bile Acid Assay Kit. [Link]

-

Sghaier, I., et al. (2020). Bile acids: Method validation and diagnosis of intrahepatic cholestasis of pregnancy. Annales de Biologie Clinique. [Link]

-

Kuleš, J., et al. (2020). Method validation: linearity of bile acid (BA) measurement of feline... ResearchGate. [Link]

-

Randox. Bile Acids Reagent. [Link]

-

SCIEX. Bile acid analysis. [Link]

-

Eberhart, L. B., et al. (2023). A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas Chromatography-Mass Spectrometry with a Single Extraction and One-Step Derivatization. JSciMed Central. [Link]

-

Jones, M. L., et al. (2003). Method for Bile Acid Determination by High Performance Liquid Chromatography. ResearchGate. [Link]

-

SGS North America. (2019). Bile Acids Interferences in PFAS Analysis. [Link]

-

Halilbasic, E., et al. (2020). Enzymatic methods may underestimate the total serum bile acid concentration. ResearchGate. [Link]

-

Halilbasic, E., et al. (2020). Enzymatic methods may underestimate the total serum bile acid concentration. PMC. [Link]

-

Frontiers. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. [Link]

-

Pharmaguideline. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

-

eClinpath. Interferences. [Link]

-

DiaSys Diagnostic Systems. (2019). New DiaSys Enzymatic Method for Determination of Total Bile Acids in Serum on BioMajesty JCA-BM6010/C Clinical Chemistry Analyzer. [Link]

-

Oxford Academic. (2024). A-088 Clinically Significant Errors Using the Diazyme Total Bile Acid Assay on the Roche c502 Analyzer: Investigating a Result Error Identifies a Novel Large-Scale Testing Error Caused by Reagent Carryover. [Link]

-

Camilleri, M., et al. (2019). Methods for diagnosing bile acid malabsorption: a systematic review. PMC. [Link]

-

Children's Hospital of Philadelphia. Bile Acid Synthesis and Metabolism Defects Information for Physicians. [Link]

Sources

- 1. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bile acid analysis [sciex.com]

- 9. Bile Acid - Biorex Diagnostics - Primary Diagnostics Innovation [biorexdiagnostics.com]

- 10. Bile Acid Quality Controls & Calibrators [fortressdiagnostics.com]

- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aseonline.com.au [aseonline.com.au]

- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. eclinpath.com [eclinpath.com]

- 18. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 19. academic.oup.com [academic.oup.com]

Technical Support Center: Internal Standard Selection for 3-Oxochola-4,6-dien-24-oic Acid

[1][2]

123Executive Summary & Scientific Context

3-Oxochola-4,6-dien-24-oic acid (also known as 3-oxo-4,6-choladienoic acid) is a critical intermediate in the acidic pathway of bile acid synthesis and a specific biomarker for

Unlike common primary bile acids (e.g., Cholic Acid), this molecule possesses a conjugated diene ketone system (

The Core Challenge: Standard bile acid internal standards (like d4-Cholic Acid) are too hydrophilic.[1][2] They elute much earlier than 3-Oxochola-4,6-dien-24-oic acid on C18 columns.[1][2] Consequently, the IS and the analyte experience different matrix effects (phospholipid suppression zones), rendering the IS ineffective for normalization.[1][2]

This guide details the selection hierarchy, experimental protocols, and troubleshooting workflows to ensure assay validity.

Strategic Selection: The Internal Standard Decision Matrix

Do not choose an internal standard (IS) based solely on cost.[1][2] The choice dictates the validity of your quantitation.

Tier 1: The "Golden Standard" (Mandatory for Clinical/GLP Work)

Candidate:

-

Source: Cambridge Isotope Laboratories (e.g., Catalog # CLM-11566) or custom synthesis.[1][2]

-

Why: It is the stable isotope-labeled analog of the exact analyte.[1]

-

Mechanism: It co-elutes perfectly with the analyte, correcting for:

Tier 2: The "Hydrophobic Surrogate" (Exploratory Only)

Candidate: d4-Lithocholic Acid (LCA-d4) or d4-Chenodeoxycholic Acid (CDCA-d4) [1][2][3]

-

Why: 3-Oxochola-4,6-dien-24-oic acid lacks hydroxyl groups on the steroid core (except the ketone), making it highly hydrophobic.[1][2]

-

The Trap: Do NOT use d4-Cholic Acid (d4-CA).[1][2] d4-CA is too polar and will elute 2–4 minutes earlier than your analyte, failing to correct for matrix effects at the later elution time.[1][2]

-

Validation Requirement: If using Tier 2, you must perform a post-column infusion experiment to map the matrix effect zones and ensure the IS and analyte do not fall into different suppression regions.[1]

Visual Guide: IS Selection Logic

Caption: Decision logic for selecting an Internal Standard based on hydrophobicity and retention time matching.

Experimental Protocol: "Self-Validating" Workflow

This protocol uses a Protein Precipitation (PPT) method optimized for hydrophobic bile acids, with an optional phospholipid removal step.[1][2]

A. Sample Preparation (Plasma/Serum)[1][2]

| Step | Action | Technical Rationale |

| 1 | Aliquot 50 µL plasma into a 96-well plate. | Small volume reduces matrix load.[1][2] |

| 2 | Add 10 µL Internal Standard (Tier 1 or 2) at 100 ng/mL in MeOH. | Critical: Spike IS before any extraction to track recovery.[1][2] |

| 3 | Add 150 µL ice-cold Acetonitrile (ACN) with 1% Formic Acid. | ACN precipitates proteins better than MeOH for hydrophobic analytes.[1][2] Acid helps dissociate bile acids from albumin. |

| 4 | Vortex vigorously (2 min) and Centrifuge (4000g, 10 min, 4°C).[1][2] | Ensures complete protein pelleting. |

| 5 | Optional: Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE).[1][2][3] | 3-Oxochola-4,6-dien-24-oic acid elutes late, often co-eluting with phospholipids.[1][2] This step is highly recommended to reduce ion suppression. |

| 6 | Evaporate supernatant to dryness (N2 stream, 40°C).[1][2] | Concentrates the sample.[1][2] |

| 7 | Reconstitute in 100 µL 50:50 MeOH:H2O . | Matches the initial mobile phase conditions to prevent peak distortion.[1][2] |

B. LC-MS/MS Conditions[1][2][4]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.[1][2]

-

Mobile Phase A: Water + 0.01% Formic Acid + 2mM Ammonium Acetate.[1][2]

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid + 2mM Ammonium Acetate.[1][2]

-

Gradient: Start at 30% B. Ramp to 95% B over 8 minutes. Hold 2 min.

-

Ionization: ESI Negative Mode ([-H]

).

Troubleshooting Center (FAQ)

Issue 1: "My Internal Standard retention time is drifting relative to the analyte."

Diagnosis: This occurs when using a generic surrogate (Tier 2) like d4-CA.[1][2] The Science: Chromatographic conditions (column age, temperature, mobile phase pH) affect molecules differently based on their pKa and hydrophobicity.[1][2] If the IS and analyte are chemically distinct, they respond differently to these drifts.[1][2] Solution:

-

Switch to the

C -

If budget prevents this, switch to d4-LCA , which tracks the hydrophobicity of the diene structure better than d4-CA.[1][2]

Issue 2: "I see a double peak for my analyte."

Diagnosis: Isomer separation failure.[1][2]

The Science: 3-Oxochola-4,6-dien-24-oic acid has structural isomers (e.g., other dienes or mono-ene ketones like 7

-

Slow down the gradient ramp (e.g., 0.5% B per minute increase).[1][2]

-

Verify the transition.[1][2] 3-Oxochola-4,6-dien-24-oic acid has a specific fragmentation pattern. Ensure you are not monitoring a common fragment shared by all bile acids (like the steroid core loss).[1][2]

Issue 3: "My recovery is low (<50%)."

Diagnosis: Protein binding or solubility issues.[1][2] The Science: This analyte is highly hydrophobic and binds tightly to albumin.[1] Solution: